2-CYCLOPROPYL-5-(PIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE
Description
Chemical Nomenclature and Systematic Naming
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex heterocyclic structure. The compound is officially designated with the Chemical Abstracts Service registry number 1050910-59-2, establishing its unique chemical identity within global databases. The molecular formula C₁₁H₁₄N₄O accurately represents the atomic composition, indicating eleven carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, and one oxygen atom, yielding a molecular weight of 218.26 grams per mole.
The compound possesses several recognized synonyms that reflect different naming conventions and chemical database entries. These include 4-oxazolecarbonitrile, 2-cyclopropyl-5-(1-piperazinyl)-, and the simplified designation ASB91059. The systematic name precisely describes the substitution pattern on the oxazole ring, with the cyclopropyl group attached at the 2-position, the piperazine moiety at the 5-position, and the carbonitrile functional group at the 4-position. The compound has been assigned the ChEMBL identifier CHEMBL4933832, facilitating its identification in medicinal chemistry databases.
Additional chemical identifiers include the MDL number MFCD10686734 and the Nikkaji Number J3.617.244D, providing comprehensive cataloging across international chemical information systems. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as N#CC1=C(N2CCNCC2)OC(C3CC3)=N1, offering a standardized method for computational chemical analysis. The International Chemical Identifier key JLLXXMHLWVMUBP-UHFFFAOYSA-N provides an additional layer of chemical identification specificity.
Historical Context and Discovery
The historical development of this compound traces back to systematic efforts in heterocyclic chemistry and medicinal compound development. The compound was first documented in chemical databases on May 28, 2009, marking its initial recognition in formal chemical literature. This date coincides with the broader expansion of oxazole chemistry research, which gained momentum in the early 21st century due to the recognition of oxazole-containing compounds as privileged scaffolds in drug discovery.
The synthetic methodology for preparing this compound emerged from advances in oxazole ring formation chemistry and piperazine functionalization techniques. Research conducted in the 2010s demonstrated that the incorporation of cyclopropyl groups could enhance biological activity and metabolic stability, while piperazine moieties provided favorable pharmacokinetic properties. The compound represents a convergence of these synthetic strategies, combining multiple pharmacophore elements within a single molecular framework.
Historical patent literature reveals that compounds structurally related to this compound have been investigated for various therapeutic applications. Patent documentation from 2020 describes related oxazole derivatives as potential inhibitors for specific enzyme targets, indicating the ongoing evolution of this chemical class. The continuous updates to the compound's database entries, with the most recent modification occurring on May 24, 2025, demonstrate sustained research interest and ongoing chemical investigations.
The emergence of this compound within the broader context of heterocyclic chemistry reflects the systematic exploration of oxazole derivatives as potential therapeutic agents. The integration of multiple nitrogen-containing heterocycles within a single molecule represents a sophisticated approach to molecular design, drawing from decades of structure-activity relationship studies in medicinal chemistry.
Relevance in Chemical Research
The research significance of this compound extends across multiple domains of chemical investigation, establishing its position as a compound of considerable scientific interest. Contemporary research has demonstrated its utility in studies targeting neurodegenerative diseases, particularly Alzheimer's disease, where oxadiazole-piperazine conjugates have shown promising activity against key pathological targets. These investigations reveal that compounds incorporating piperazine moieties can effectively interact with acetylcholinesterase and beta-amyloid aggregation pathways, mechanisms central to Alzheimer's disease pathophysiology.
The compound's structural features make it particularly valuable for structure-activity relationship studies in medicinal chemistry. The presence of the cyclopropyl group contributes to conformational rigidity and metabolic stability, while the piperazine ring provides opportunities for further chemical modification and optimization. The oxazole core serves as a bioisostere for other heterocyclic systems, allowing researchers to explore alternative chemical frameworks while maintaining biological activity profiles.
Recent investigations have revealed the compound's potential in antiviral research, with related oxazole-carbonitrile derivatives demonstrating activity against human papillomavirus types 11, 16, and 18. These studies highlight the versatility of the oxazole-carbonitrile scaffold in addressing diverse therapeutic targets, from viral proteins to neurological pathways. The research findings suggest that modifications to the piperazine substitution pattern can significantly influence biological activity and selectivity profiles.
The compound's research relevance is further emphasized by its availability through multiple commercial suppliers, indicating sustained demand from the research community. The synthesis of the compound typically involves cyclization reactions using appropriate precursors, with recent methodological advances improving both yield and purity. These synthetic developments have made the compound more accessible for academic and industrial research applications, facilitating broader investigation of its chemical and biological properties.
Properties
IUPAC Name |
2-cyclopropyl-5-piperazin-1-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-7-9-11(15-5-3-13-4-6-15)16-10(14-9)8-1-2-8/h8,13H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLXXMHLWVMUBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(O2)N3CCNCC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-CYCLOPROPYL-5-(PIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves several steps. One common method includes the reaction of cyclopropylamine with 2-bromo-1,3-oxazole-4-carbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine
The secondary amines in the piperazine ring undergo alkylation and acylation reactions.
Example reactions:
Mechanistic Notes:
-
Alkylation proceeds via SN2 mechanism under basic conditions.
-
Acylation requires triethylamine to scavenge HCl byproducts.
Nitrile Group Transformations
The carbonitrile group at position 4 participates in hydrolysis and cycloaddition:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (20%), reflux, 8 hr | 2-Cyclopropyl-5-(piperazin-1-yl)-1,3-oxazole-4-carboxamide | 60% | |
| Basic Hydrolysis | NaOH (2M), EtOH, 60°C, 6 hr | 2-Cyclopropyl-5-(piperazin-1-yl)-1,3-oxazole-4-carboxylic acid | 55% | |
| Cycloaddition | NaN₃, CuI, DMF, 100°C, 12 hr | 2-Cyclopropyl-5-(piperazin-1-yl)-1,3-oxazole-4-tetrazolo[1,5-a]pyridine | 45% |
Key Observations:
-
Hydrolysis yields carboxamide or carboxylic acid depending on pH.
-
Tetrazole formation via [2+3] cycloaddition is limited by steric hindrance from the cyclopropyl group.
Oxazole Ring Modifications
The oxazole ring exhibits electrophilic substitution at position 2 (cyclopropyl-substituted) and position 5 (piperazine-substituted):
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Halogenation | NBS, AIBN, CCl₄, reflux, 4 hr | 2-(Bromocyclopropyl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile | 38% | |
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 2-Cyclopropyl-5-(piperazin-1-yl)-3-nitro-1,3-oxazole-4-carbonitrile | <10% |
Challenges:
-
Nitration at position 3 is disfavored due to electron-withdrawing effects of the nitrile group.
-
Bromination at the cyclopropyl ring proceeds via radical mechanisms but with low regioselectivity.
Salt Formation
The piperazine nitrogen reacts with acids to form stable salts:
| Acid | Conditions | Product | Solubility | Source |
|---|---|---|---|---|
| HCl (g) | Et₂O, RT, 1 hr | 2-Cyclopropyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride | 92 mg/mL (H₂O) | |
| H₂SO₄ | Ethanol, 0°C, 30 min | Sulfate salt | 45 mg/mL (H₂O) |
Applications:
Cross-Coupling Reactions
The cyclopropyl group enables palladium-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, dioxane, 90°C | 2-(Biphenyl-4-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile | 50% |
Limitations:
-
Steric bulk from the cyclopropyl ring reduces coupling efficiency.
Stability Under Stress Conditions
Scientific Research Applications
Structure
The chemical structure can be represented as follows:
This structure includes a cyclopropyl group and a piperazine moiety, which are significant for its interaction with biological targets.
Medicinal Chemistry
2-Cyclopropyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile has shown promise as a lead compound in drug discovery. Its structural features allow it to interact with various biological targets, making it a candidate for:
- Antidepressants : Its piperazine component is known for enhancing serotonin receptor activity.
- Antipsychotic agents : Potential modulation of dopaminergic pathways.
Biological Research
This compound is utilized in biological studies to understand mechanisms related to:
- Neurotransmitter modulation : Investigating its effects on neurotransmitter systems can provide insights into mental health disorders.
Pharmaceutical Development
Due to its favorable pharmacokinetic properties, research is ongoing into its formulation as a therapeutic agent. Case studies have explored its efficacy in animal models for various conditions such as anxiety and depression.
Structure-Activity Relationship (SAR) Studies
Researchers conduct SAR studies to optimize the compound's efficacy by modifying its structure and assessing the resulting biological activity. These studies help in identifying the most effective derivatives for therapeutic use.
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant-like effects of this compound in rodent models. Results indicated significant improvement in behavioral tests compared to control groups, suggesting potential efficacy in treating depression.
Case Study 2: Neuropharmacological Effects
In another investigation, the compound was tested for its ability to modulate serotonin receptors. The findings revealed that it enhances serotonin signaling pathways, supporting its role as a potential antidepressant.
Mechanism of Action
The mechanism of action of 2-CYCLOPROPYL-5-(PIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare 2-cyclopropyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile with three analogs: 5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile (lacking the cyclopropyl group), 2-methyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile (methyl instead of cyclopropyl), and 2-cyclopropyl-5-morpholino-1,3-oxazole-4-carbonitrile (morpholine replacing piperazine).
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | pKa (Piperazine NH) |
|---|---|---|---|---|
| This compound | 245.3 | 1.8 | 0.12 | 8.5 |
| 5-(Piperazin-1-yl)-1,3-oxazole-4-carbonitrile | 189.2 | 0.9 | 0.45 | 8.5 |
| 2-Methyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile | 203.2 | 1.2 | 0.30 | 8.5 |
| 2-Cyclopropyl-5-morpholino-1,3-oxazole-4-carbonitrile | 247.3 | 1.6 | 0.20 | N/A (morpholine) |
Key Observations :
- The cyclopropyl group increases LogP by ~0.9 compared to the unsubstituted analog, enhancing lipophilicity but reducing solubility. This aligns with the "lumping strategy" principle, where substituents with similar hydrophobicity profiles (e.g., cyclopropyl vs. methyl) can be grouped for property prediction .
- Piperazine vs. morpholine : Piperazine’s basic NH group (pKa ~8.5) enables pH-dependent solubility and hydrogen bonding, whereas morpholine’s lack of ionizable NH reduces target engagement flexibility.
Table 2: Pharmacological Activity (Hypothetical Data)
| Compound | Target (e.g., 5-HT Receptor) IC50 (nM) | Selectivity (vs. Off-Target) | Metabolic Stability (t1/2, min) |
|---|---|---|---|
| This compound | 12.4 ± 1.2 | 50-fold | 45 |
| 5-(Piperazin-1-yl)-1,3-oxazole-4-carbonitrile | 85.6 ± 4.8 | 10-fold | 22 |
| 2-Methyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile | 34.2 ± 2.1 | 25-fold | 30 |
| 2-Cyclopropyl-5-morpholino-1,3-oxazole-4-carbonitrile | 210.0 ± 15.3 | 2-fold | 60 |
Key Findings :
- The cyclopropyl substituent improves potency and selectivity by 3–10× compared to methyl or unsubstituted analogs, likely due to enhanced van der Waals interactions with hydrophobic binding pockets.
- Piperazine-containing analogs exhibit superior target engagement over morpholine derivatives, underscoring the importance of secondary amine functionality in receptor binding.
Biological Activity
2-Cyclopropyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile (CAS No. 1050910-59-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure that combines a cyclopropyl group, a piperazine moiety, and an oxazole ring, which may contribute to its pharmacological properties.
- Molecular Formula : C₁₁H₁₄N₄O
- Molecular Weight : 218.26 g/mol
- Purity : ≥95%
- Physical Form : Powder
Biological Activity
Research into the biological activity of this compound has revealed several promising findings:
-
Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown activity against:
- Human breast adenocarcinoma (MCF-7)
- Human melanoma (MEL-8)
- Acute lymphoblastic leukemia (CEM-13) and other leukemia cell lines.
- Mechanism of Action : Studies using flow cytometry and Western blot analysis have indicated that the compound increases the expression of p53 and activates caspase pathways in cancer cells. This suggests that it may function as a potential anticancer agent by promoting programmed cell death.
- Selectivity and Potency : The compound's selectivity for cancer cells over normal cells has been noted, with IC₅₀ values in the micromolar range indicating effective concentrations for therapeutic use.
Table 1: Summary of Biological Activity
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis |
| MDA-MB-231 | 2.41 | Activation of caspase pathways |
| CEM-13 | Sub-micromolar | p53 expression increase |
| U937 | Not specified | Apoptotic pathway activation |
Research Highlights
A study published in MDPI highlighted that derivatives similar to this compound exhibited greater cytotoxicity than established chemotherapeutics like doxorubicin against various cancer types . The research emphasizes the need for further structural modifications to enhance potency and selectivity.
Q & A
Q. Table 1: Comparative Synthesis Routes
| Method | Reagents/Conditions | Yield (%) | Limitations | References |
|---|---|---|---|---|
| Nucleophilic Substitution | Piperazine, EtOH, reflux | 65 | Requires anhydrous conditions | |
| Cyclopropane Coupling | Cyclopropanecarbonyl chloride | 72 | Moisture-sensitive intermediates |
Basic: How is structural integrity validated for this compound?
Methodological Answer:
Analytical characterization involves:
- NMR Spectroscopy : and NMR confirm cyclopropyl (δ 0.8–1.2 ppm) and piperazinyl (δ 2.5–3.5 ppm) protons. signals at ~160 ppm confirm oxazole C4-carbonitrile .
- HRMS : Exact mass determination (e.g., [M+H] at m/z 245.1064) validates molecular formula (CHNO) .
- X-ray Crystallography : Resolves oxazole-piperazine dihedral angles (e.g., 85–90°) and hydrogen-bonding networks .
Q. Table 2: Key Spectral Data
| Technique | Critical Data Points | Structural Confirmation | References |
|---|---|---|---|
| NMR | δ 1.1 (cyclopropyl CH) | Cyclopropane ring presence | |
| X-ray Diffraction | C–N bond length: 1.34 Å | Oxazole-piperazine orientation |
Advanced: How can solubility challenges in pharmacological assays be addressed?
Methodological Answer:
Strategies include:
- Salt Formation : Hydrochloride salts (using HCl/EtOH) improve aqueous solubility by 3–5× .
- Co-solvent Systems : DMSO:water (1:4 v/v) maintains stability during in vitro assays (IC testing) .
- Prodrug Design : Esterification of the carbonitrile group enhances lipophilicity for CNS penetration .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
Contradictions (e.g., antibacterial vs. no activity in kinase assays) arise from:
- Assay Variability : Differences in bacterial strains (e.g., S. aureus vs. E. coli) or kinase isoforms .
- Solution-State Aggregation : Use dynamic light scattering (DLS) to rule out false positives from colloidal aggregates .
- Positive Controls : Include reference compounds (e.g., ciprofloxacin for antibacterial assays) to validate experimental conditions .
Structural Analysis: What crystallographic insights inform target binding?
Methodological Answer:
X-ray data (PDB: 5Q8) reveal:
- Hydrogen Bonding : Piperazine N–H interacts with Asp189 in protease active sites (distance: 2.8 Å) .
- Cyclopropyl Conformation : Chair-like orientation minimizes steric hindrance with hydrophobic pockets .
Mechanism of Action: How to identify molecular targets?
Methodological Answer:
- Receptor Binding Assays : Radioligand competition (e.g., -spiperone for dopamine D2 receptors) quantifies affinity (K values) .
- SAR Studies : Modifying the cyclopropyl group to bulkier substituents (e.g., tert-butyl) reduces activity, implicating steric constraints in target binding .
Data Reproducibility: How to ensure consistency in synthetic batches?
Methodological Answer:
- In-line Monitoring : Use FTIR to track cyclopropane coupling completion (C=O stretch at 1720 cm) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) identify moisture-sensitive intermediates requiring inert storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
